N-[(3-acetamidophenyl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide
Description
N-[(3-acetamidophenyl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of an acetamidophenyl group and a quinoline moiety, which are linked through a propanamide chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-[(3-acetamidophenyl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16-10-11-19-7-3-4-9-21(19)25(16)13-12-22(27)23-15-18-6-5-8-20(14-18)24-17(2)26/h3-9,14,16H,10-13,15H2,1-2H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSANMOQHPVLFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1CCC(=O)NCC3=CC(=CC=C3)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-acetamidophenyl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 3-aminophenylmethanol to form 3-acetamidophenylmethanol.
Quinoline Derivative Synthesis: The quinoline moiety is synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.
Coupling Reaction: The final step involves coupling the acetamidophenyl intermediate with the quinoline derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-acetamidophenyl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-[(3-acetamidophenyl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(3-acetamidophenyl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-acetamidophenyl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)butanamide
- N-[(3-acetamidophenyl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)pentanamide
Uniqueness
N-[(3-acetamidophenyl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetamidophenyl and quinoline moieties allows for diverse interactions with biological targets, making it a versatile compound in research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
